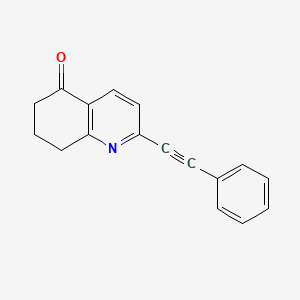

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

概要

説明

2-フェニルエチニル-7,8-ジヒドロ-6H-キノリン-5-オンは、分子式C17H13NO、分子量247.29 g/molの化学化合物です キノリンオン誘導体であり、2位にフェニルエチニル基、ジヒドロキノリンオンコアを特徴とする化合物です。

準備方法

合成経路と反応条件

2-フェニルエチニル-7,8-ジヒドロ-6H-キノリン-5-オンの合成は、通常、適切な出発物質を特定の条件下で反応させることを含みます。一般的な方法の1つは、フェニルアセチレン誘導体とキノリンオン前駆体間のパラジウム触媒カップリング反応を使用することです。 この反応は、通常、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド(DMF)などの溶媒中、高温で行われます .

工業生産方法

詳細な工業生産方法は容易には入手できませんが、この化合物のより大規模な合成は、収率と純度を最大限に高めるために反応条件を最適化する必要があるでしょう。これには、連続フロー反応器の使用、高度な精製技術、一貫性とスケーラビリティを確保するための厳格な品質管理対策が含まれる可能性があります。

化学反応の分析

反応の種類

2-フェニルエチニル-7,8-ジヒドロ-6H-キノリン-5-オンは、次のものを含むさまざまな化学反応を受けることができます。

酸化: この化合物は、酸化されてさまざまな酸化状態のキノリンオン誘導体となる可能性があります。

還元: 還元反応により、この化合物をより飽和した誘導体に変換することができます。

置換: 適切な条件下では、フェニルエチニル基を他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がしばしば使用されます。

置換: 置換反応には、ハロゲン(例えば、臭素)や求核剤(例えば、アミン)などの試薬が関与する可能性があります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はより高い酸化状態のキノリンオン誘導体を生成する可能性がありますが、還元は追加の水素原子を持つより飽和した化合物を生成する可能性があります。

科学研究における用途

化学: この化合物は、医薬品や農薬を含むより複雑な分子の合成のための構成要素として使用することができます。

生物学: 特に酵素相互作用や受容体結合の研究において、生物学的調査におけるプローブやリガンドとして役立つ可能性があります。

医学: この化合物の構造的特徴は、特に新しい治療薬の探索において、薬物開発の候補としています。

科学的研究の応用

Anticancer Properties

Research indicates that 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Modulation of Metabotropic Glutamate Receptors

This compound has been identified as a modulator of metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and have been implicated in several neurological disorders. In particular, it has been noted for its selective activity towards mGluR subtype 1 and 5, making it a candidate for further development in treating conditions like schizophrenia and anxiety disorders .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Brønsted Acid-Mediated Reactions : Recent studies have highlighted the use of Brønsted acids to promote the formation of this compound via regioselective dimerization processes. For instance, using p-TsOH·H2O as a catalyst under controlled conditions has yielded significant amounts of the desired product .

- Sequential Reactions : The compound can also be synthesized through sequential reactions involving phenylacetylene and appropriate amines or ketones, leading to high yields of derivatives with varied functional groups .

Antitumor Activity Assessment

A study assessed the anticancer activity of this compound against several human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. The study further elucidated its mechanism involving apoptosis induction through caspase activation.

Neuroprotective Effects

Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. It demonstrated significant protective effects against oxidative stress-induced neuronal death, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Summary Table of Applications

作用機序

2-フェニルエチニル-7,8-ジヒドロ-6H-キノリン-5-オンの作用機序は、生物学的システム内の分子標的と経路との相互作用を伴います。フェニルエチニル基とキノリンオンコアは、酵素、受容体、その他の生体分子と相互作用し、潜在的にその活性を調節する可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。

類似化合物との比較

類似化合物

- 2-フェニルエチニル-5,6,7,8-テトラヒドロキノリン-5-オン

- 2-フェニルエチニル-7,8-ジヒドロキノリン-5-オン

独自性

2-フェニルエチニル-7,8-ジヒドロ-6H-キノリン-5-オンは、その特定の置換パターンと構造的特徴によってユニークです。2位にフェニルエチニル基とジヒドロキノリンオンコアが存在することが、他のキノリンオン誘導体との違いとなっています。

生物活性

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a compound characterized by its unique molecular structure, featuring a quinoline core with a phenylethynyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the current understanding of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C17H13NO

- Molecular Weight : Approximately 247.29 g/mol

- Structural Features : The compound consists of a bicyclic structure formed by a benzene ring fused to a pyridine ring, with the phenylethynyl group at the 2-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the dihydroquinolinone core suggests that it may interact with various microbial targets.

- Study Findings :

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Escherichia coli | Variable | Standard not specified |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise against different cancer cell lines.

- Case Study :

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.27 |

| B16 | >10 |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. Preliminary results suggest that it may inhibit pro-inflammatory cytokines, although more detailed studies are required to confirm these findings.

The biological activities of this compound are thought to be mediated through its interaction with various biological targets:

特性

IUPAC Name |

2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUDFZJCSDKXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464098 | |

| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864224-08-8 | |

| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。